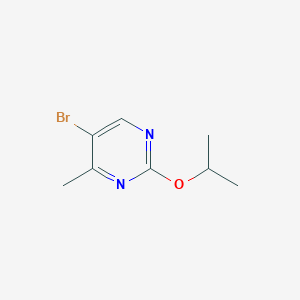
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Descripción general
Descripción
This compound is an amino alcohol with a bromophenyl group. Amino alcohols are organic compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH). The bromophenyl group is a phenyl ring (a variant of benzene) with a bromine atom attached. These types of compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The compound likely has a chiral center at the carbon attached to the amino group, the hydroxyl group, and the bromophenyl group, which means it can exist in two different forms, or enantiomers, that are mirror images of each other .Chemical Reactions Analysis
Amino alcohols can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or as bases in elimination reactions. The presence of the bromine atom on the phenyl ring could allow for various substitution reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, amino alcohols are polar due to the presence of the amino and hydroxyl groups, and they can form hydrogen bonds, which can affect their solubility and boiling points .Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antimicrobial Applications : This compound is used in the synthesis of other chemicals with potential antimicrobial properties. A study by Doraswamy and Ramana (2013) details the synthesis of various compounds, including 3-amino-2-(4-bromo phenyl) propan-1-ol, which are then tested for antimicrobial activity. This indicates its relevance in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Spectroscopic Characterization for Drug Identification : In forensic toxicology, the compound plays a role in the characterization of cathinone derivatives. Kuś et al. (2016) used spectroscopic techniques, including NMR and X-ray crystallography, to characterize cathinone derivatives, highlighting the importance of compounds like (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride in the identification of illicit substances (Kuś et al., 2016).
Metabolism Studies : It's also used in studies investigating the metabolism of related compounds in different species. Sinsheimer, Dring, and Williams (1973) explored the metabolism of norephedrine in humans and animals, providing insights into how similar compounds are processed in the body (Sinsheimer, Dring, & Williams, 1973).
Enantioselective Alkynylation in Organic Synthesis : Jiang and Si (2004) developed a chiral amino alcohol-based ligand for asymmetric alkynylation, demonstrating its use in the synthesis of chiral compounds. This research highlights the compound's role in creating enantiomerically pure substances, which are crucial in pharmaceuticals (Jiang & Si, 2004).
Synthesis of Potential Intravenous Anesthetics : Stenlake, Patrick, and Sneader (1989) synthesized and examined compounds related to (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride for potential use as intravenous anesthetics. This signifies its relevance in anesthetic drug development (Stenlake, Patrick, & Sneader, 1989).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may also interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter levels or receptor activity, thereby influencing mood and behavior.
Biochemical Pathways
If it is indeed involved in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, or reuptake of neurotransmitters such as serotonin or norepinephrine.
Pharmacokinetics
The compound “(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride” has high gastrointestinal absorption and is BBB permeant . Its Log Po/w values indicate moderate lipophilicity, which may influence its distribution within the body . .
Result of Action
If it is involved in the synthesis of antidepressants , its action may result in altered neurotransmitter levels or receptor activity, potentially leading to changes in mood and behavior.
Safety and Hazards
The safety and hazards of this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, 4-Bromophenylhydrazine hydrochloride, a compound with a similar bromophenyl group, is known to cause severe skin burns and eye damage .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHODELWIPTHOQ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)CO)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)

![tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B1408293.png)
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester](/img/structure/B1408295.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1408296.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1408297.png)
amino]butanoic acid](/img/structure/B1408299.png)
![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)

![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)